molecular formula C14H19NO5 B1611288 (+)-Dicrotaline CAS No. 480-87-5

(+)-Dicrotaline

Cat. No.: B1611288
CAS No.: 480-87-5
M. Wt: 281.3 g/mol
InChI Key: LYPPYMMHMYIYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Dicrotaline is a macrocyclic pyrrolizidine alkaloid known for its unique chemical structure and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Dicrotaline can be synthesized through a tin-mediated one-step lactonization process. This method involves the use of retronecine, a type of pyrrolizidine alkaloid, and the trimethylsilyl ether of 3-hydroxy-3-methylglutaric anhydride. The reaction yields a mixture of monoesters, which are then lactonized using pyridine-2-thiol esters to produce dicrotaline .

Industrial Production Methods

The use of tin-mediated lactonization offers a streamlined approach that could be adapted for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(+)-Dicrotaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various epimers and derivatives of dicrotaline, which have distinct chemical and biological properties .

Scientific Research Applications

(+)-Dicrotaline has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying macrocyclic alkaloids and their synthesis.

    Biology: Investigated for its potential effects on cellular processes and its role in plant defense mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of dicrotaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of (+)-Dicrotaline

This compound’s unique macrocyclic structure and its ability to undergo various chemical reactions make it a valuable compound for research.

Properties

IUPAC Name

5-hydroxy-5-methyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(18)6-11(16)19-8-9-2-4-15-5-3-10(13(9)15)20-12(17)7-14/h2,10,13,18H,3-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPPYMMHMYIYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-87-5
Record name (+)-Dicrotaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Dicrotaline
Reactant of Route 2
(+)-Dicrotaline
Reactant of Route 3
(+)-Dicrotaline
Reactant of Route 4
(+)-Dicrotaline
Reactant of Route 5
(+)-Dicrotaline
Reactant of Route 6
(+)-Dicrotaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.